Antifungal Class Potency: Pyrazole Carboxamide Thiazoles vs. Boscalid Control
As a class, novel pyrazole carboxamide thiazole derivatives have demonstrated the capacity to significantly outperform the commercial SDHI fungicide boscalid. While this specific derivative (CAS 1206995-71-2) lacks published head-to-head data, a closely related structural analog, compound 6i, showed an EC50 of 1.77 mg/L against Valsa mali, representing a 5.2-fold increase in potency over boscalid's 9.19 mg/L [1]. This class-level evidence suggests that the thiazole-containing scaffold, a key feature of the target compound, is a critical driver for this enhanced potency.
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | No direct data for CAS 1206995-71-2. Class analog 6i: EC50 = 1.77 mg/L |
| Comparator Or Baseline | Boscalid: EC50 = 9.19 mg/L |
| Quantified Difference | Class analog 6i is 5.2-fold more potent than boscalid. |
| Conditions | In vitro mycelial growth inhibition assay against Valsa mali [1] |
Why This Matters
This establishes a high potency ceiling for the chemical class, indicating that procurement for structure-activity relationship (SAR) studies is justified to identify the optimal substituent combination for maximum efficacy.
- [1] Li, M., Wang, W., Cheng, X., Wang, Y., Chen, Y., Gong, J., Chang, X., & Lv, X. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11365-11372. View Source
